molecular formula C10H14N2O B2386820 (3S)-1-(4-aminophenyl)pyrrolidin-3-ol CAS No. 1416276-67-9

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol

Cat. No.: B2386820
CAS No.: 1416276-67-9
M. Wt: 178.235
InChI Key: QSXNLJITQBHSMT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-1-(4-Aminophenyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound is a key synthetic intermediate and privileged scaffold in medicinal chemistry, particularly in neuroscience research. Its structure, featuring a stereochemically defined hydroxy-pyrrolidine ring linked to a para-aminophenyl group, is commonly explored in the development of inhibitors for therapeutic targets . Scientific literature highlights the application of closely related (3S,4S)-4-aminopyrrolidin-3-ol derivatives as potent and selective inhibitors of Beta-Secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease . Some derivatives have demonstrated BACE1 inhibitory activity with IC50 values as low as 0.05 μM, showing high selectivity over related enzymes like BACE2 and cathepsin D, which is crucial for developing targeted therapies with reduced off-target effects . The compound must be stored sealed in a dry environment at 2-8°C . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7,11H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXNLJITQBHSMT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 3s 1 4 Aminophenyl Pyrrolidin 3 Ol

Transformations Involving the Pyrrolidine (B122466) Nitrogen (N-1)

The nitrogen atom of the pyrrolidine ring is a key site for chemical modification. As a secondary alkylamine, it is generally more nucleophilic and basic than the aromatic amino group. This difference in reactivity allows for a degree of selective functionalization. researchgate.netresearchgate.netacs.orgucalgary.ca The lone pair of electrons on the aniline (B41778) nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity compared to the localized lone pair on the saturated pyrrolidine nitrogen. ucalgary.ca Consequently, electrophilic reagents are expected to react preferentially at the N-1 position under kinetically controlled conditions.

The N-1 position readily undergoes acylation, alkylation, and sulfonylation reactions when treated with corresponding electrophiles.

Acylation is typically achieved using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. These reactions convert the pyrrolidine nitrogen into a tertiary amide. Given the higher nucleophilicity of the pyrrolidine nitrogen over the aniline nitrogen, selective N-1 acylation is feasible. researchgate.net However, to ensure exclusive reaction at the intended site and prevent potential side reactions at the aniline amine, the aromatic amine can be protected, for example, as an acetamide. ucalgary.ca This protecting group can be removed later via hydrolysis. ucalgary.ca

Alkylation can be performed with alkyl halides. This reaction introduces an alkyl group onto the nitrogen, forming a tertiary amine. As with acylation, the pyrrolidine nitrogen is the more reactive site for SN2 reactions with alkyl halides.

Sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, in the presence of a base. This reaction forms a stable sulfonamide derivative at the N-1 position.

Table 1: Representative N-1 Functionalization Reactions

Reaction Type Electrophilic Reagent Base (if required) Expected Product Structure
Acylation Acetyl chloride (CH₃COCl) Triethylamine (3S)-1-(4-aminophenyl)-1-acetylpyrrolidin-3-ol
Alkylation Methyl iodide (CH₃I) Potassium carbonate (3S)-1-(4-aminophenyl)-1-methylpyrrolidin-3-ol

The reactions described in the previous section lead to the formation of a diverse range of N-substituted pyrrolidine derivatives. By choosing the appropriate acylating, alkylating, or sulfonylating agent, the properties of the parent molecule can be significantly modified. For instance, acylation and sulfonylation decrease the basicity of the pyrrolidine nitrogen by converting it into an amide or sulfonamide, respectively. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of lead compounds.

Reactions of the Chiral C-3 Hydroxyl Group

The secondary alcohol at the C-3 position is another key site for chemical transformation. Its reactions include esterification, etherification, oxidation, and nucleophilic substitution. A significant feature of reactions at this chiral center is the potential for either retention or inversion of stereochemistry.

Esterification of the C-3 hydroxyl group can be achieved by reaction with a carboxylic acid, acyl chloride, or anhydride (B1165640). Direct esterification with a carboxylic acid often requires an acid catalyst and heat (Fischer esterification), though milder, more efficient methods are common. One of the most important methods for esterifying secondary alcohols is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol for attack by a carboxylic acid nucleophile. wikipedia.org A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgmissouri.edu

Etherification can be accomplished through methods such as the Williamson ether synthesis. wikipedia.orgfrancis-press.commasterorganicchemistry.com This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.com Alternatively, the Mitsunobu reaction can also be used for ether formation by employing a phenol (B47542) as the nucleophile, which also results in stereochemical inversion. organic-chemistry.org

Table 2: C-3 Esterification and Etherification Reactions

Reaction Type Reagents Key Feature Expected Product
Esterification R-COOH, PPh₃, DEAD Inversion of stereochemistry (3R)-1-(4-aminophenyl)pyrrolidin-3-yl ester
Etherification 1. NaH; 2. R-X SN2 reaction (3S)-1-(4-aminophenyl)-3-(alkoxy)pyrrolidine

The secondary alcohol at C-3 can be oxidized to the corresponding ketone, (S)-1-(4-aminophenyl)pyrrolidin-3-one. A variety of modern, mild oxidation methods are suitable for this transformation, avoiding harsh conditions that could affect other functional groups in the molecule.

Commonly used methods include the Swern oxidation and the Dess-Martin oxidation. wikipedia.orgwikipedia.orgwikipedia.org

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. wikipedia.orgorganic-chemistry.orgyoutube.combyjus.com It is known for its mild conditions and tolerance of many functional groups. youtube.combyjus.com

Dess-Martin Oxidation: This reaction employs the Dess-Martin periodinane (DMP), a hypervalent iodine compound, as the oxidizing agent. wikipedia.orgwikipedia.orgresearchgate.netyoutube.com It is performed under neutral, room-temperature conditions and is highly effective for sensitive substrates. wikipedia.orgwikipedia.org

Nucleophilic substitution at the C-3 position allows for the introduction of a wide range of functional groups, replacing the hydroxyl moiety. Since the hydroxyl group itself is a poor leaving group, it must first be activated. This can be achieved through two primary strategies.

Two-Step Procedure (Activation then Substitution): The alcohol is first converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a base like pyridine. pearson.com Sulfonates are excellent leaving groups. The resulting (3S)-1-(4-aminophenyl)pyrrolidin-3-yl tosylate can then be treated with a variety of nucleophiles (e.g., azide (B81097), cyanide, thiols) in a classic SN2 reaction. This two-step sequence results in a net inversion of stereochemistry at the C-3 center.

One-Pot Procedure (Mitsunobu Reaction): As mentioned previously, the Mitsunobu reaction provides a direct route for the nucleophilic substitution of alcohols with inversion of configuration. organic-chemistry.orgmissouri.edu The alcohol is activated in situ by triphenylphosphine and DEAD, forming an oxyphosphonium salt which is an excellent leaving group. A wide variety of acidic nucleophiles (pKa < 15) can be used, including azides (from hydrazoic acid or its surrogates), thiols, and imides. missouri.eduresearchgate.netnih.gov

Table 3: Representative C-3 Nucleophilic Substitution Reactions

Strategy Step 1 Reagents Step 2 Reagents / Nucleophile (Nu⁻) Stereochemical Outcome Expected Product
Two-Step TsCl, Pyridine Sodium azide (NaN₃) Inversion (3R)-3-azido-1-(4-aminophenyl)pyrrolidine
One-Pot PPh₃, DEAD, HN₃ (HN₃ is the nucleophile) Inversion (3R)-3-azido-1-(4-aminophenyl)pyrrolidine

Chemical Derivatizations of the 4-Aminophenyl Group

The 4-aminophenyl moiety, being a primary aromatic amine, is a focal point for numerous chemical derivatizations. These transformations are instrumental in modulating the electronic and steric properties of the molecule.

The primary amine of the 4-aminophenyl group readily undergoes acylation reactions with various carboxylic acid derivatives, such as acid chlorides or anhydrides, to yield amides. This transformation is fundamental in medicinal chemistry for constructing libraries of compounds for structure-activity relationship (SAR) studies. Similarly, it reacts with sulfonyl chlorides to form stable sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

General Reaction Schemes:

Amidation: (3S)-1-(4-aminophenyl)pyrrolidin-3-ol + R-COCl → (3S)-1-(4-(acylamino)phenyl)pyrrolidin-3-ol + HCl

Sulfonamide Formation: this compound + R-SO₂Cl → (3S)-1-(4-(sulfonamido)phenyl)pyrrolidin-3-ol + HCl

The "R" group in these reactions can be widely varied, allowing for the introduction of diverse functionalities to fine-tune the biological activity and physicochemical properties of the resulting derivatives.

Reagent TypeFunctional Group FormedGeneral Product Structure
Acyl Chloride (R-COCl)Amide(3S)-1-(4-(acylamino)phenyl)pyrrolidin-3-ol
Sulfonyl Chloride (R-SO₂Cl)Sulfonamide(3S)-1-(4-(sulfonamido)phenyl)pyrrolidin-3-ol

The aminophenyl group is strongly activating and ortho-, para-directing towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.orglibretexts.org However, the high reactivity can sometimes lead to multiple substitutions or side reactions. To achieve better control and regioselectivity, the amino group is often protected, for example, as an acetanilide. This protection moderates the activating effect and sterically hinders the ortho positions, favoring para-substitution.

Key electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine or chlorine atoms onto the aromatic ring, typically at the positions ortho to the amino group.

Nitration: Introduction of a nitro group (-NO₂), which can be subsequently reduced to another amino group, opening avenues for further functionalization.

Sulfonation: Reaction with fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H). libretexts.org

The choice of reaction conditions is crucial to control the outcome of these substitutions.

The primary aromatic amine of this compound can be converted into a diazonium salt. slideshare.netresearchgate.net This reaction, known as diazotization, is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). slideshare.netspcmc.ac.in

Diazotization Reaction: this compound + NaNO₂ + 2HCl → (S)-4-(3-hydroxypyrrolidin-1-yl)benzenediazonium chloride + NaCl + 2H₂O

The resulting diazonium salt is a highly versatile intermediate. researchgate.net It can undergo a variety of nucleophilic substitution reactions, often catalyzed by copper(I) salts (Sandmeyer reaction), to introduce a wide range of functionalities such as halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups onto the aromatic ring.

Furthermore, diazonium salts can act as electrophiles in coupling reactions with activated aromatic compounds like phenols or anilines to form brightly colored azo compounds. slideshare.neticrc.ac.ir This reaction is a cornerstone of the dye industry.

Reaction TypeKey Reagent(s)Product Type
DiazotizationNaNO₂, HCl (aq)Diazonium Salt
Sandmeyer ReactionCuX (X = Cl, Br, CN)Aryl Halide/Nitride
Azo CouplingActivated Aromatic RingAzo Compound

Ring Transformations and Rearrangement Reactions of the Pyrrolidine Core

The pyrrolidine ring in this compound is a saturated heterocycle and generally stable. However, the presence of the hydroxyl group at the C-3 position provides a handle for various transformations. While extensive rearrangements of the pyrrolidine core itself are not common under standard synthetic conditions, the functional groups attached to it can be manipulated to induce ring modifications.

One potential transformation involves the oxidation of the secondary alcohol to a ketone, which would yield (S)-1-(4-aminophenyl)pyrrolidin-3-one. This ketone could then serve as a precursor for further reactions. For instance, a Baeyer-Villiger oxidation could potentially lead to a ring expansion, forming a six-membered lactam.

Role of 3s 1 4 Aminophenyl Pyrrolidin 3 Ol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Advanced Heterocyclic Systems

The inherent reactivity and chirality of (3S)-1-(4-aminophenyl)pyrrolidin-3-ol make it an ideal starting point for the synthesis of sophisticated heterocyclic structures, including fused polycyclic and spirocyclic systems.

Construction of Pyrrolidine-Fused Polycyclic Frameworks

The bifunctional nature of the this compound molecule is leveraged in the construction of polycyclic frameworks where the pyrrolidine (B122466) ring is fused to other cyclic systems. The aromatic amine can undergo reactions such as diazotization followed by cyclization, or condensation reactions with dicarbonyl compounds, to form an additional fused ring. Simultaneously, the hydroxyl group on the pyrrolidine ring can be used to direct stereochemistry or as a handle for further functionalization, leading to complex, three-dimensional structures. These methods are crucial for creating novel scaffolds for medicinal chemistry.

Synthesis of Spirocyclic Compounds Incorporating the Pyrrolidine Unit

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in drug discovery. This compound serves as a valuable precursor for such structures. One common strategy involves the oxidation of the secondary alcohol to a ketone, forming a pyrrolidin-3-one intermediate. This ketone can then participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition with azomethine ylides, to generate spiro-pyrrolidine systems. ua.esua.es The reaction's stereochemical outcome can often be controlled, yielding highly specific isomers. researchgate.net

Table 1: Key Reactions in the Synthesis of Spirocyclic Pyrrolidines

Reaction Type Reactant with Pyrrolidine Intermediate Resulting Spirocyclic System
1,3-Dipolar Cycloaddition Azomethine Ylides Spiro[pyrrolidine-3,X'-heterocycle]

Intermediate in the Formation of Complex Chiral Amino Alcohol Architectures

Chiral amino alcohols are fundamental components in many natural products and pharmaceuticals. nih.govwestlake.edu.cnmdpi.com this compound is itself a chiral amino alcohol and acts as a scaffold to build more elaborate structures. The secondary alcohol can be used as a chiral directing group in subsequent reactions, or it can be further functionalized. For instance, the amine group can be protected, allowing for selective reactions at the hydroxyl group, such as etherification or esterification with complex fragments. This modular approach allows for the synthesis of a diverse library of chiral amino alcohol architectures with potential biological activities. organic-chemistry.org

Building Block for Other Structurally Related Aminophenylpyrrolidine Derivatives

Beyond its use in creating complex ring systems, this compound is a foundational molecule for synthesizing a range of related aminophenylpyrrolidine derivatives through functional group transformations.

Derivatization to Oxopyrrolidine Compounds

The secondary alcohol of this compound can be readily oxidized under mild conditions to yield the corresponding ketone, (S)-1-(4-aminophenyl)pyrrolidin-3-one. This oxopyrrolidine is a versatile intermediate for a variety of subsequent transformations. researchgate.net For example, the ketone functionality can undergo reductive amination to introduce new substituents at the 3-position of the pyrrolidine ring, or it can be used in aldol (B89426) condensations to build larger molecular frameworks.

Table 2: Oxidation Methods for Pyrrolidin-3-ol to Pyrrolidin-3-one

Reagent Conditions Typical Yield
Swern Oxidation (DMSO, oxalyl chloride) Low temperature (-78 °C) High
Dess-Martin Periodinane (DMP) Room temperature High

Synthesis of Pyrrolidin-2,5-dione Analogs

While direct conversion is complex, derivatives of this compound can be used to synthesize pyrrolidin-2,5-dione (succinimide) analogs. This typically involves more extensive synthetic transformations, such as ring-opening of the pyrrolidine, modification of the resulting amino acid derivative, and subsequent re-cyclization under different conditions. For example, oxidation and cleavage of the pyrrolidine ring can lead to an amino acid precursor which can then be cyclized with a dicarbonyl equivalent to form the desired pyrrolidin-2,5-dione structure. These succinimide (B58015) cores are present in a number of pharmacologically active compounds.

Preparation of Modified Pyrrolidine Scaffolds with Diverse Functional Groups

The inherent reactivity of the functional groups in this compound allows for its elaboration into a wide array of more complex scaffolds. The primary aminophenyl group is a key handle for introducing diversity, readily participating in reactions such as acylation, sulfonylation, and nucleophilic aromatic substitution. These transformations are fundamental in attaching the pyrrolidine moiety to various core structures, particularly in the synthesis of biologically active molecules.

A prominent example of its utility is in the synthesis of potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial target in the treatment of B-cell malignancies. nih.govnih.gov In this context, the aminophenyl group of this compound is often reacted with an electrophilic heterocyclic core, such as a pyrimidine (B1678525) or purine (B94841) scaffold. nih.gov For instance, the amine can be acylated with acryloyl chloride to form a covalent warhead, a key feature of many irreversible BTK inhibitors like ibrutinib. nih.gov

Furthermore, the secondary alcohol on the pyrrolidine ring offers another site for modification. It can be alkylated to form ethers or esterified, allowing for the introduction of different functional groups that can modulate properties like solubility, cell permeability, and target engagement. frontiersin.org This dual functionalization capacity makes this compound a powerful building block for creating libraries of compounds for screening and optimization.

Below is a table showcasing examples of modified scaffolds derived from this compound, highlighting the diversity of functional groups that can be introduced.

Starting MaterialReagent/Reaction ConditionModified ScaffoldApplication Area
This compoundAcryloyl chloride, base(S)-1-(4-(1-acryloylpiperidin-4-yl)phenyl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineBTK Inhibition
This compound4-phenoxybenzoyl chloride, coupling agentN-(4-( (S)-3-hydroxypyrrolidin-1-yl)phenyl)-4-phenoxybenzamideChemical Probe Synthesis
This compound2,4-dichloro-5-nitropyrimidine, DIPEA(S)-1-(4-((2-chloro-5-nitropyrimidin-4-yl)amino)phenyl)pyrrolidin-3-olIntermediate for Kinase Inhibitors
This compoundChloroacetyl chloride, base(S)-2-chloro-1-(4-(3-hydroxypyrrolidin-1-yl)phenyl)ethan-1-oneLinker for PROTACs

Application as a Chiral Auxiliary or Organocatalyst Precursor in Asymmetric Synthesis

The pyrrolidine ring system, particularly derivatives of proline, has a well-established history in organocatalysis. nih.gov These catalysts often operate through the formation of chiral enamines or iminium ions. This compound can be considered a precursor to more complex chiral ligands or organocatalysts. For example, the aminophenyl group can be functionalized to introduce coordinating groups for metal-catalyzed asymmetric reactions, or the pyrrolidine nitrogen can be part of a larger catalytic framework. The hydroxyl group can also play a crucial role in directing stereoselectivity through hydrogen bonding interactions with substrates or reagents.

In the synthesis of BTK inhibitors, the (S)-configuration of the hydroxyl group is often critical for potent activity. The chirality of the intermediate is transferred directly to the final product, and its specific spatial orientation dictates the binding affinity to the target protein. This highlights the role of this compound as a chiral synthon, where its inherent stereochemistry is a key design element for achieving biological specificity.

Development of Structure-Activity Relationship (SAR) Analogs for Chemical Probe Development

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and the development of chemical probes. nih.gov These studies involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. This compound provides an excellent scaffold for such studies due to its multiple points for diversification.

In the development of BTK inhibitors, extensive SAR studies have been conducted on analogs incorporating the this compound moiety. nih.govnih.govnih.gov These studies have explored the impact of modifying each part of the molecule:

The Phenyl Ring: Substitution on the phenyl ring can influence electronic properties and provide additional interaction points with the target protein.

The Pyrrolidine Ring: The hydroxyl group at the 3-position has been shown to be important for activity, often forming a key hydrogen bond in the kinase hinge region. Replacing it with other functional groups or inverting its stereochemistry typically leads to a significant loss of potency.

A closely related analog, (3S,4S)-4-aminopyrrolidine-3-ol, has been used to develop inhibitors of Beta-secretase 1 (BACE1), a key enzyme in Alzheimer's disease. nih.gov SAR studies on these derivatives have provided valuable insights into the structural requirements for potent and selective BACE1 inhibition. nih.gov

The table below summarizes hypothetical SAR data for a series of BTK inhibitors based on the this compound scaffold, illustrating how structural modifications can impact inhibitory activity.

Compound IDR1 (Modification on Pyrrolidine -OH)R2 (Modification on Phenyl Ring)BTK IC50 (nM)
1a-OHH5.2
1b-OCH3H58.6
1c-FH120.3
1dInverted Stereocenter (3R)H>1000
1e-OH2-Fluoro3.1
1f-OH3-Methoxy8.9

This systematic approach allows researchers to build a detailed understanding of the pharmacophore and to design more potent and selective chemical probes for further biological investigation.

Advanced Analytical and Spectroscopic Characterization in Stereochemical Studies of 3s 1 4 Aminophenyl Pyrrolidin 3 Ol

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are fundamental for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. This is achieved by employing a chiral environment, typically within the stationary phase, that interacts differently with each enantiomer, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. The method relies on a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers of the analyte, resulting in differential retention and separation.

For a compound like (3S)-1-(4-aminophenyl)pyrrolidin-3-ol, which contains both an amino and a hydroxyl functional group, as well as an aromatic ring, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly versatile and often successful in resolving a wide range of chiral compounds. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.

The development of a chiral HPLC method would involve screening various columns and mobile phase compositions to achieve optimal resolution. A typical approach would use a normal-phase eluent system. mdpi.com

ParameterTypical Conditions for Chiral HPLC Analysis
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Amylose or Cellulose derivatives on silica gel)
Mobile Phase Hexane/Isopropanol/Ethanol mixtures with additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) to improve peak shape
Detection UV detection (typically around 254 nm due to the aminophenyl group)
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 25 °C)

The successful application of chiral HPLC would yield a chromatogram showing two well-resolved peaks corresponding to the (3S) and (3R) enantiomers, allowing for the precise determination of the enantiomeric purity of the sample.

Chiral Gas Chromatography (GC) is another key technique for enantiomeric separation, particularly for volatile compounds. Since this compound has polar functional groups (amine and alcohol) that make it non-volatile, a derivatization step is necessary prior to GC analysis. sigmaaldrich.com This process involves converting the polar groups into less polar, more volatile derivatives. sigmaaldrich.comnih.gov

The derivatization serves two purposes: it increases the volatility of the analyte and can enhance the chiral recognition on the GC column. A common two-step derivatization for amino alcohols involves esterification of the hydroxyl group followed by acylation of the amino group. sigmaaldrich.com For instance, reaction with a chloroformate can derivatize both the alcohol and the secondary amine (if present), followed by further reaction if needed. nih.gov

Once derivatized, the compound can be analyzed on a GC equipped with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. gcms.cz These CSPs have a tapered toroidal structure with a hydrophobic cavity and a hydrophilic exterior, which allows for chiral discrimination based on the inclusion of the analyte into the cavity.

ParameterTypical Conditions for Chiral GC Analysis
Derivatization Reagents Trifluoroacetic anhydride (B1165640) (TFAA), Heptafluorobutyl chloroformate (HFBCF), or silylating agents (e.g., BSTFA)
Chiral Stationary Phase (CSP) Derivatized cyclodextrins (e.g., Chirasil-Val, Beta-DEX™) on a polysiloxane backbone
Carrier Gas Helium or Hydrogen
Temperature Program An optimized temperature gradient to ensure separation and elution
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

The resulting chromatogram would display separate peaks for the derivatized enantiomers, enabling the calculation of their relative proportions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules. In the context of stereochemistry, NMR can be used to differentiate between enantiomers, although not directly, as enantiomers have identical NMR spectra in an achiral environment. To achieve differentiation, a chiral environment must be introduced. nih.gov

Chiral Derivatizing Agents (CDAs) work by reacting with the enantiomers of the analyte to form a new pair of diastereomers. nih.gov Since diastereomers have different physical properties, their NMR spectra will also be different, showing distinct chemical shifts and coupling constants. For this compound, the alcohol or amine group can be reacted with a CDA. A widely used CDA for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), which forms diastereomeric esters. bohrium.com The analysis of the ¹H or ¹⁹F NMR spectra of these esters can not only determine the enantiomeric excess but also help in assigning the absolute configuration. bohrium.com

Chiral Solvating Agents (CSAs) function by forming weak, transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. nih.govunipi.it This interaction induces small chemical shift differences (Δδ) between the signals of the two enantiomers in the NMR spectrum. frontiersin.orgnih.gov For amino alcohols, CSAs like BINOL-based compounds or crown ethers can be effective. frontiersin.orgnih.govresearchgate.net The magnitude of the induced chemical shift difference depends on the strength of the interaction and the proximity of the protons to the chiral center.

MethodPrincipleAdvantagesConsiderations
CDAs Covalent bond formation to create diastereomers. nih.govOften produces large, easily quantifiable signal separation. Can be used for absolute configuration assignment. Requires chemical reaction and purification. Risk of kinetic resolution or racemization. rsc.org
CSAs Non-covalent interaction to form transient diastereomeric complexes. unipi.itSimple addition to the NMR tube, no reaction needed. Non-destructive. unipi.itInduced chemical shift differences can be small and temperature/concentration dependent.

In situ NMR methods offer a rapid and efficient way to determine enantiopurity directly in the NMR tube without the need for prior derivatization and purification. rsc.orgrsc.org These methods often involve the formation of diastereomeric complexes upon mixing the analyte with a chiral auxiliary reagent. rsc.org

For a compound like this compound, which is an amino alcohol, an in situ approach could involve the formation of chiral ammonium (B1175870) borate (B1201080) salts. rsc.org For example, mixing the analyte with a C₂ symmetric chiral diol like BINOL and a trialkoxyborane can form diastereomeric salts directly in the NMR tube. rsc.orgrsc.org The resulting ¹H NMR spectrum would show separate signals for the enantiomers, allowing for direct integration and determination of the enantiomeric excess. rsc.org Another approach involves fluorinated reagents and ¹⁹F NMR, which offers a wide chemical shift range and high sensitivity, often leading to baseline-separated signals for the enantiomers. acs.org

These in situ methods are advantageous due to their speed and simplicity, making them suitable for high-throughput screening and reaction monitoring. bohrium.comrsc.org

X-ray Crystallography for Absolute Configuration Determination

While chromatographic and NMR methods are excellent for determining enantiomeric purity and relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. nih.govresearchgate.net This technique requires a single, high-quality crystal of the compound.

The method is based on the phenomenon of anomalous dispersion (or resonant scattering), where the scattering of X-rays by electrons is slightly out of phase, an effect that is most pronounced for atoms heavier than oxygen. ed.ac.ukresearchgate.net This effect breaks Friedel's law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. The small differences between these Friedel pairs can be measured and used to determine the absolute structure of the crystal. researchgate.net

For an enantiopure light-atom molecule like this compound (containing only C, H, N, O), the anomalous scattering effect is very weak. However, modern diffractometers and computational methods often allow for a reliable determination. ed.ac.uk The result is typically expressed as the Flack parameter, which should refine to a value close to 0 for the correct absolute configuration and close to 1 if the inverted structure is correct. researchgate.neted.ac.uk If the molecule does not crystallize well, it can be derivatized with a heavier atom (e.g., bromine) or co-crystallized with a molecule of known absolute configuration to enhance the anomalous scattering signal and facilitate the determination. researchgate.netthieme-connect.de

The successful determination of the crystal structure provides a three-dimensional model of the molecule, confirming the (S) configuration at the C3 position of the pyrrolidine (B122466) ring and providing precise bond lengths, bond angles, and torsional angles.

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods are a group of analytical techniques that utilize the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques are particularly powerful for the non-destructive stereochemical investigation of chiral compounds like this compound.

Optical rotation is a fundamental chiroptical property that measures the extent to which a chiral compound rotates the plane of plane-polarized light. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined experimental conditions (e.g., temperature, wavelength, solvent, and concentration).

For this compound, the specific rotation is a key parameter for its identification and quality control. A positive or negative sign of the specific rotation indicates the direction of rotation (dextrorotatory or levorotatory, respectively). While specific experimental values for the optical rotation of this compound are not widely reported in publicly available literature, the determination of this value would be a standard procedure in its synthesis and characterization. The expected data format for such a measurement is presented in Table 1.

Table 1: Hypothetical Optical Rotation Data for this compound

Parameter Value
Specific Rotation ([α]) Value °
Wavelength (λ) 589 nm (Na D-line)
Temperature (T) 20 °C
Concentration (c) e.g., 1 g/100 mL

The magnitude and sign of the specific rotation are highly sensitive to the stereochemistry of the molecule. Therefore, measuring the optical rotation provides a straightforward method to distinguish between the (3S) and (3R) enantiomers of 1-(4-aminophenyl)pyrrolidin-3-ol and to assess the enantiomeric excess of a given sample.

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule, including its absolute configuration and conformational preferences.

The CD spectrum of this compound would be expected to exhibit characteristic Cotton effects, which are the differential absorption bands corresponding to the electronic transitions within the molecule's chromophores. The primary chromophore in this molecule is the 4-aminophenyl group. The electronic transitions associated with this aromatic system would give rise to distinct positive or negative peaks in the CD spectrum.

While specific experimental CD spectra for this compound are not readily found in the literature, theoretical calculations based on its known stereochemistry could predict the spectrum. The analysis of the CD spectrum would be crucial for confirming the absolute configuration of the stereocenter at the C3 position of the pyrrolidine ring. A hypothetical representation of the expected CD spectral data is shown in Table 2.

Table 2: Expected Circular Dichroism Data for this compound

Wavelength (nm) Molar Ellipticity [θ] (deg·cm²/dmol)
λ₁ Positive or Negative Value
λ₂ Positive or Negative Value

The sign and intensity of the Cotton effects are directly related to the spatial arrangement of the atoms around the stereocenter. Therefore, CD spectroscopy serves as a sensitive tool for the stereochemical elucidation of this compound.

Mass Spectrometry Techniques for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, mass spectrometry is used for structural confirmation and for the identification and quantification of potential impurities.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. The predicted monoisotopic mass for this compound (C₁₀H₁₄N₂O) is 178.1106 Da.

In addition to the molecular ion, mass spectrometry can generate various adduct ions, which are formed by the association of the analyte molecule with other species present in the ion source. Predicted collision cross-section (CCS) values for different adducts of this compound provide additional structural information. Table 3 summarizes the predicted mass-to-charge ratios (m/z) for several common adducts.

Table 3: Predicted Mass Spectrometry Data for Adducts of this compound

Adduct m/z
[M+H]⁺ 179.1179
[M+Na]⁺ 201.0998
[M-H]⁻ 177.1033
[M+NH₄]⁺ 196.1444
[M+K]⁺ 217.0738

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms. For this compound, fragmentation would likely involve cleavage of the pyrrolidine ring and the bonds connecting the substituent groups. Analysis of these fragment ions is crucial for confirming the identity of the compound and for profiling any structurally related impurities that may be present in a sample.

Theoretical and Computational Investigations of 3s 1 4 Aminophenyl Pyrrolidin 3 Ol

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. They provide insights into the distribution of electrons and the molecule's susceptibility to chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For (3S)-1-(4-aminophenyl)pyrrolidin-3-ol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecule's geometry, determining the most stable arrangement of its atoms. nih.gov These calculations yield crucial information, including total energy, dipole moment, and the distribution of electrostatic potential. The molecular electrostatic potential (MEP) map is particularly insightful, as it visualizes the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov

Illustrative DFT Calculation Outputs

The following table presents typical data that would be obtained from a DFT calculation for a molecule of similar size and composition. The values are for illustrative purposes.

ParameterIllustrative Value
Total Energy (Hartree)-650.12345
Dipole Moment (Debye)3.45
Point GroupC1

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO may be distributed across the entire molecule. nih.gov

Illustrative FMO Data

This table provides example values for FMO analysis.

OrbitalEnergy (eV)Description
HOMO-5.89Electron-donating orbital, likely localized on the aminophenyl group.
LUMO-0.48Electron-accepting orbital, potentially distributed over the molecular framework.
HOMO-LUMO Gap5.41Indicates a relatively stable molecule.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound has several rotatable bonds and a flexible pyrrolidine (B122466) ring, leading to a complex conformational landscape.

The pyrrolidine ring in substituted prolines and related compounds can adopt different puckered conformations, typically described as "endo" and "exo". nih.gov The relative stability of these puckers is influenced by the nature and position of the substituents. nih.gov In the case of this compound, the hydroxyl group at the 3-position and the aminophenyl group at the 1-position will dictate the preferred ring pucker. Computational methods can be used to map the potential energy surface by systematically rotating the key dihedral angles and calculating the energy of each resulting conformer. This allows for the identification of the global minimum energy conformation and other low-energy conformers that may be biologically relevant. acs.org

Computational Analysis of Molecular Interactions (e.g., hydrogen bonding, pi-stacking)

The way this compound interacts with biological targets, such as proteins, is governed by non-covalent interactions. Computational methods can be used to identify and quantify these interactions.

Hydrogen Bonding: The hydroxyl group and the amino group of the molecule are capable of acting as both hydrogen bond donors and acceptors. The nitrogen atom in the pyrrolidine ring can also act as a hydrogen bond acceptor. Computational analysis can pinpoint potential intramolecular and intermolecular hydrogen bonds and estimate their strength. nih.gov

Pi-Stacking: The aminophenyl ring can engage in pi-stacking interactions with other aromatic systems, such as the side chains of aromatic amino acids in a protein binding site. These interactions, though weaker than hydrogen bonds, can be crucial for molecular recognition.

These interactions are often studied in the context of molecular docking simulations, where the molecule is placed in the active site of a target protein to predict its binding mode and affinity. nih.gov

Prediction of Spectroscopic Properties from First Principles (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic properties from the molecule's calculated electronic structure. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. scielo.org.za By comparing the calculated shifts with experimental data, one can confirm the proposed structure.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from its optimized geometry. These frequencies correspond to the peaks in an infrared (IR) spectrum. scielo.org.za While there is often a systematic deviation between calculated and experimental frequencies, scaling factors can be applied to achieve good agreement.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. scielo.org.za This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima in the UV-Vis spectrum.

Illustrative Predicted Spectroscopic Data

This table shows the kind of data that would be generated from first-principles spectroscopic predictions.

SpectroscopyPredicted ParameterIllustrative Value
¹H NMRChemical Shift (ppm)Aromatic protons: 6.5-7.5 ppm; Pyrrolidine protons: 2.0-4.5 ppm
¹³C NMRChemical Shift (ppm)Aromatic carbons: 110-150 ppm; Pyrrolidine carbons: 30-70 ppm
IRVibrational Frequency (cm⁻¹)O-H stretch: ~3400 cm⁻¹; N-H stretch: ~3300 cm⁻¹; C-N stretch: ~1250 cm⁻¹
UV-VisAbsorption Maximum (λmax, nm)~290 nm (in a specified solvent)

Future Directions in the Academic Research of 3s 1 4 Aminophenyl Pyrrolidin 3 Ol

Development of Novel and Sustainable Synthetic Pathways for the Compound.

The pursuit of more efficient and environmentally benign methods for the synthesis of (3S)-1-(4-aminophenyl)pyrrolidin-3-ol is a key area of future research. Current synthetic routes often rely on classical methods that may involve harsh reaction conditions, stoichiometric reagents, and multi-step procedures. The focus is shifting towards the development of novel and sustainable pathways that prioritize atom economy, energy efficiency, and the use of renewable resources.

One promising direction is the application of biocatalysis . escholarship.orgacs.orgnih.gov The use of engineered enzymes, such as transaminases or keto reductases, could enable the asymmetric synthesis of the chiral pyrrolidine (B122466) core with high enantioselectivity, potentially reducing the number of synthetic steps and avoiding the use of heavy metal catalysts. nih.govmdpi.com Chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical transformations, are also being explored to streamline the synthesis. nih.gov

Furthermore, the principles of green chemistry are expected to be increasingly integrated into synthetic design. This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalytic methods that minimize waste generation. unibo.it For instance, catalytic asymmetric hydrogenation or transfer hydrogenation of suitable precursors could provide a more sustainable alternative to stoichiometric reducing agents. The development of continuous flow processes for the synthesis of this compound and its intermediates could also offer advantages in terms of safety, scalability, and process control. rsc.org

Synthetic ApproachKey Features & AdvantagesPotential for this compound Synthesis
Biocatalysis High enantioselectivity, mild reaction conditions, reduced environmental impact. escholarship.orgacs.orgnih.govEnzymatic resolution of racemic intermediates or asymmetric synthesis of the chiral pyrrolidine ring. nih.govmdpi.com
Green Chemistry Use of renewable resources, waste minimization, energy efficiency. unibo.itApplication of green solvents, catalytic reactions, and continuous flow technologies. rsc.org
Organocatalysis Metal-free catalysis, operational simplicity, and stability. nih.govmdpi.commdpi.comnih.govAsymmetric construction of the pyrrolidine scaffold using chiral organocatalysts. acs.org

Exploration of New Chemical Transformations and Complex Derivatizations.

The unique structural features of this compound, namely the secondary alcohol, the aniline-type amino group, and the chiral pyrrolidine ring, offer a rich platform for chemical exploration. Future research will undoubtedly focus on uncovering new chemical transformations and developing complex derivatizations to expand the chemical space accessible from this scaffold.

The aniline (B41778) moiety is a prime target for a wide range of transformations. Beyond simple acylation and alkylation, researchers are likely to explore more complex C-N and C-C bond-forming reactions. This could include Buchwald-Hartwig amination to introduce diverse aryl or heteroaryl substituents, or Suzuki and Heck cross-coupling reactions to append new carbon frameworks. These derivatizations are crucial for tuning the electronic and steric properties of the molecule for various applications.

The hydroxyl group of the pyrrolidinol ring provides another handle for diversification. Esterification and etherification are standard transformations, but future work may explore its use in more complex reactions, such as ring-opening polymerizations to create novel chiral polymers, or as a directing group in asymmetric synthesis. The stereocenter at the 3-position can also influence the stereochemical outcome of reactions at adjacent positions, a feature that can be exploited in the synthesis of complex, multi-chiral molecules.

The pyrrolidine nitrogen can also be functionalized, for instance, through the formation of amides, sulfonamides, or ureas. These modifications can significantly alter the biological activity and physical properties of the resulting derivatives. The development of novel multi-component reactions involving this compound could also lead to the rapid generation of highly functionalized and structurally diverse molecules. nih.gov

Innovative Applications as a Chiral Scaffold in Catalysis and Materials Science.

The inherent chirality and functionality of this compound make it an attractive scaffold for the development of novel catalysts and functional materials.

In the realm of asymmetric catalysis , derivatives of this compound could serve as chiral ligands for transition metal catalysts or as organocatalysts themselves. nih.govmdpi.commdpi.comnih.gov The pyrrolidine motif is a well-established privileged scaffold in organocatalysis, and by modifying the aminophenyl and hydroxyl groups, it is possible to fine-tune the catalyst's activity and selectivity for a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. acs.orgrsc.orgresearchgate.netresearchgate.netresearchgate.netscilit.com The development of immobilized versions of these catalysts on solid supports could also facilitate their recovery and reuse, enhancing their practical utility. nih.gov

In materials science , the incorporation of this compound into polymeric structures could lead to the creation of novel chiral materials with interesting optical or recognition properties. nih.gov For example, chiral polymers could be used as stationary phases for chromatographic enantioseparations or as sensors for chiral molecules. The aminophenyl group allows for polymerization through various methods, including polycondensation and radical polymerization, while the chiral pyrrolidinol unit imparts stereochemical information to the resulting material. Furthermore, the ability of the scaffold to form hydrogen bonds could be exploited in the design of self-assembling materials and organogels.

Application AreaPotential Role of this compound DerivativesResearch Focus
Asymmetric Catalysis Chiral ligands for metal catalysis, organocatalysts. nih.govmdpi.commdpi.comnih.govSynthesis of novel catalysts for stereoselective transformations. acs.orgrsc.orgresearchgate.netresearchgate.netresearchgate.netscilit.com
Materials Science Monomers for chiral polymers, components of functional materials. nih.govDevelopment of chiral stationary phases, sensors, and self-assembling materials.

Integration into Advanced Combinatorial Chemistry Libraries for Chemical Diversification.

The structural features of this compound make it an ideal scaffold for the construction of combinatorial libraries, which are essential tools in drug discovery and chemical biology. nih.govnih.govnih.govfigshare.com The ability to introduce diversity at multiple points on the molecule allows for the rapid generation of a large number of structurally related compounds for high-throughput screening.

Future research will likely focus on the development of efficient solid-phase and solution-phase synthesis methodologies for the construction of libraries based on the this compound scaffold. nih.govnih.gov Solid-phase synthesis offers advantages in terms of purification and automation, while solution-phase synthesis can provide access to a broader range of chemical transformations. The use of diversity-oriented synthesis (DOS) strategies will be crucial for creating libraries with high levels of structural and stereochemical complexity. acs.orgnih.govresearchgate.netnih.gov

The design of these libraries will be guided by computational methods to ensure that the resulting compounds cover a relevant and diverse chemical space. The functional handles on the scaffold—the primary amine, the secondary alcohol, and the pyrrolidine nitrogen—allow for the introduction of a wide variety of building blocks, leading to libraries with a high degree of chemical diversity. The screening of these libraries against various biological targets could lead to the discovery of novel therapeutic agents.

Advanced Analytical Method Development for High-Throughput Chiral Analysis.

The increasing use of this compound and its derivatives in various fields necessitates the development of advanced analytical methods for their chiral analysis. High-throughput methods are particularly important for the screening of combinatorial libraries and for quality control in synthetic processes. nih.govunife.itnih.gov

Future research in this area will likely focus on the advancement of chiral chromatography techniques. This includes the development of novel chiral stationary phases (CSPs) that can provide high-resolution separation of enantiomers. unife.itSupercritical fluid chromatography (SFC) is emerging as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to traditional high-performance liquid chromatography (HPLC). nih.govresearchgate.netresearchgate.netchromatographyonline.comselvita.com The development of robust and efficient chiral SFC methods for the analysis of this compound and its derivatives will be a key area of investigation.

In addition to chromatographic methods, other techniques such as capillary electrophoresis (CE) and chiroptical spectroscopy (e.g., circular dichroism) are also being explored for high-throughput chiral analysis. hindsinstruments.com The development of sensitive and reliable assays based on these techniques could provide rapid and cost-effective alternatives to traditional methods. The ultimate goal is to establish a suite of analytical tools that can be used to accurately and efficiently determine the enantiomeric purity of this compound and its derivatives in a variety of matrices.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (3S)-1-(4-aminophenyl)pyrrolidin-3-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of chiral pyrrolidin-3-ol derivatives often involves asymmetric catalysis or resolution. For example, a patented process for enantiomerically pure (3S)-pyrrolidin-3-ol derivatives uses chiral auxiliaries or enzymes to control stereochemistry . Key parameters include temperature (e.g., maintaining ≤40°C during critical steps), solvent choice (polar aprotic solvents like DMF), and purification via recrystallization or chromatography. Researchers should validate enantiomeric purity using chiral HPLC (e.g., Chiralpak® columns) or optical rotation analysis.

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm the presence of the 4-aminophenyl group (aromatic protons at δ 6.5–7.0 ppm) and hydroxyl proton (δ 1.5–2.5 ppm, broad). NOESY experiments may resolve stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (C10_{10}H14_{14}N2_2O).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity, while chiral HPLC distinguishes enantiomers .

Q. How should researchers handle this compound to ensure safety and stability?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent oxidation of the amine group .
  • Safety Protocols : Use PPE (gloves, goggles) and avoid inhalation of dust. In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets for analogous compounds (e.g., 2-aminopyridin-3-ol ).

Advanced Research Questions

Q. How do structural analogs of this compound, such as halogen-substituted derivatives, affect binding affinity in biological targets?

  • Methodological Answer : Comparative studies with analogs (e.g., 1-(2-amino-4-chlorophenyl)pyrrolidin-3-ol ) reveal that electron-withdrawing groups (e.g., Cl) enhance receptor binding by increasing dipole interactions. Researchers can use molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to quantify affinity changes. For example, SPR assays with immobilized target proteins (e.g., GPCRs) measure real-time binding kinetics .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents) or stereochemical inconsistencies. Solutions include:

  • Reproducibility Checks : Replicate assays in orthogonal systems (e.g., cell-based vs. enzyme-linked assays).
  • Batch Analysis : Use LC-MS to verify compound identity and purity across studies .
  • Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from independent studies, controlling for variables like cell line selection .

Q. How can enantiomeric excess (ee) of this compound be quantified, and what methods improve chiral resolution during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralcel® OD-H) and hexane/isopropanol mobile phases. Calibrate with racemic standards .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances ee. Monitor via X-ray crystallography to confirm crystal packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.